molecular formula C10H10Br2 B8277179 1,1-Dibromo-2-(4-ethylphenyl)ethylene

1,1-Dibromo-2-(4-ethylphenyl)ethylene

Cat. No.: B8277179
M. Wt: 289.99 g/mol
InChI Key: SZSVMAWQXYGPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibromo-2-(4-ethylphenyl)ethylene is a useful research compound. Its molecular formula is C10H10Br2 and its molecular weight is 289.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10Br2

Molecular Weight

289.99 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-4-ethylbenzene

InChI

InChI=1S/C10H10Br2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-7H,2H2,1H3

InChI Key

SZSVMAWQXYGPSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=C(Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.94 g. (0.015 mol.) of carbon tetrabromide, 3.90 g. (0.015 mol.) of triphenylphosphine and 0.975 g. (0.015 g.-atom) of zinc in 25 ml. of carbon tetrachloride is stirred at 25° for 24 hours. A solution of 1.0 g. (7.45 mmol.) of p-ethylbenzaldehyde in 10 ml. of methylene chloride is added and the reaction mixture is stirred an additional 2 hours. Petroleum ether (140 ml.) is added to the mixture, the organic layer is decanted and the residue is extracted with 1:4 methylene chloride-petroleum ether. The combined organic solutions are concentrated under reduced pressure to give 1,1-dibromo-2-(4-ethylphenyl)ethylene.
Quantity
0.015 mol
Type
reactant
Reaction Step One
Quantity
0.015 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.45 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
Petroleum ether
Quantity
140 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.015 g
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.